2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride 2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18838289
InChI: InChI=1S/C10H9BrN2O.ClH/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7;/h2-6,12H,1H3;1H
SMILES:
Molecular Formula: C10H10BrClN2O
Molecular Weight: 289.55 g/mol

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride

CAS No.:

Cat. No.: VC18838289

Molecular Formula: C10H10BrClN2O

Molecular Weight: 289.55 g/mol

* For research use only. Not for human or veterinary use.

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride -

Specification

Molecular Formula C10H10BrClN2O
Molecular Weight 289.55 g/mol
IUPAC Name 2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H9BrN2O.ClH/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7;/h2-6,12H,1H3;1H
Standard InChI Key OXXIINCRHVYWCL-UHFFFAOYSA-N
Canonical SMILES CNC1=COC(=N1)C2=CC(=CC=C2)Br.Cl

Introduction

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is an organic heterocyclic compound belonging to the oxazole class. It features a five-membered ring structure containing nitrogen and oxygen, with a bromophenyl group attached, which enhances its reactivity and biological activity. The hydrochloride form improves its solubility and stability, making it suitable for various applications in scientific research and industry.

Synthesis Conditions

ConditionDescription
SolventsEthanol, Dimethylformamide
CatalystsSodium acetate for cyclization
TemperatureReflux conditions
Reaction TimeOptimized for yield and purity

Reaction Types and Products

Reaction TypeReagentsProducts
OxidationPotassium permanganateOxazole derivatives with carboxyl or hydroxyl groups
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAmines, thiolsDerivatives with substituted bromophenyl groups

Biological Activity and Applications

This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for trace amine-associated receptors (TAARs), which are involved in neurotransmission and mood regulation. It is also explored for anti-inflammatory and anticancer properties.

Potential Applications

FieldApplication
MedicinePotential therapeutic agent for neurological disorders, anti-inflammatory, and anticancer applications
BiologyBiochemical probe for studying enzyme mechanisms and protein interactions
ChemistryBuilding block for synthesizing complex organic molecules

Research Findings and Future Directions

Research indicates that modifications to the oxazole framework can significantly influence biological activity, suggesting potential for structure optimization to enhance affinity for specific receptors. Further studies are needed to fully explore its therapeutic potential and to understand its interactions with biological targets.

Key Research Questions

  • Mechanism of Action: Detailed studies on how the compound interacts with TAARs and other receptors.

  • Structure-Activity Relationship: Investigating how modifications to the oxazole structure affect biological activity.

  • Pharmacokinetics and Pharmacodynamics: Understanding its absorption, distribution, metabolism, and excretion in biological systems.

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